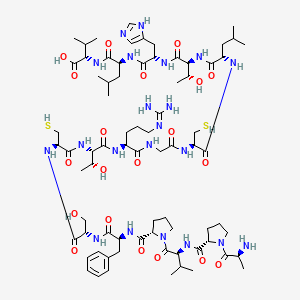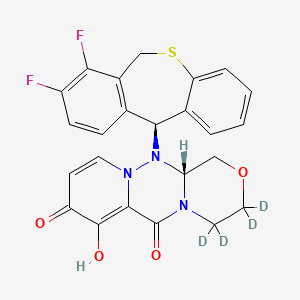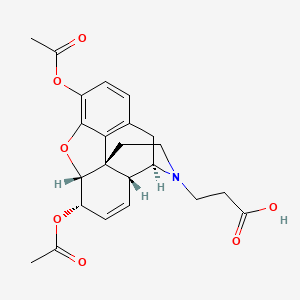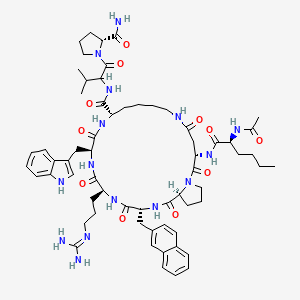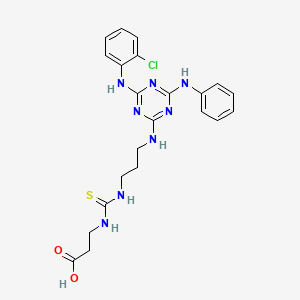
SIRT5 inhibitor 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SIRT5 inhibitor 8 is a compound specifically designed to inhibit the activity of sirtuin 5 (SIRT5), a member of the sirtuin family of proteins. Sirtuins are nicotinamide adenine dinucleotide (NAD+)-dependent deacylases that play crucial roles in regulating various metabolic processes, including gene expression, stress response, and aging. SIRT5, in particular, is known for its ability to remove succinyl, malonyl, and glutaryl groups from lysine residues on proteins, thereby modulating their function .
Preparation Methods
The synthesis of SIRT5 inhibitor 8 involves the creation of a cyclic pentapeptide with a central Nε-carboxyethyl-thiocarbamoyl-lysine residue. This compound is synthesized through a series of steps that include peptide coupling reactions and cyclization. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The cyclization step is crucial for the stability and activity of the inhibitor .
Chemical Reactions Analysis
SIRT5 inhibitor 8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the thiocarbamoyl group, altering the inhibitor’s activity.
Substitution: Various substitution reactions can occur at the lysine residue, potentially affecting the inhibitor’s binding affinity to SIRT5.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SIRT5 inhibitor 8 has several scientific research applications:
Chemistry: The compound is used to study the deacylation activity of SIRT5 and its role in various metabolic pathways.
Biology: Researchers use this compound to investigate the biological functions of SIRT5, including its involvement in cellular metabolism and stress response.
Medicine: The inhibitor is explored for its potential therapeutic applications in treating diseases associated with abnormal SIRT5 activity, such as cancer and neurodegenerative disorders.
Industry: This compound is utilized in the development of new drugs targeting metabolic diseases and in the study of protein post-translational modifications .
Mechanism of Action
SIRT5 inhibitor 8 exerts its effects by binding to the active site of SIRT5, thereby preventing the enzyme from catalyzing the removal of succinyl, malonyl, and glutaryl groups from lysine residues on target proteins. This inhibition disrupts the normal function of SIRT5, leading to alterations in cellular metabolism and other processes regulated by SIRT5. The molecular targets and pathways involved include key metabolic enzymes and signaling pathways that are modulated by lysine acylation .
Comparison with Similar Compounds
SIRT5 inhibitor 8 is unique compared to other sirtuin inhibitors due to its high selectivity for SIRT5 over other sirtuin family members. Similar compounds include:
DK1-04: A dipeptide SIRT5 selective inhibitor containing a lysine with a thiourea moiety.
Aryl Fluorosulfate Based Inhibitors: These inhibitors covalently target the SIRT5 lysine deacylase and have shown promise in cellular and animal models.
Piceatannol: A natural compound that stimulates SIRT5 and inhibits SIRT3.
This compound stands out due to its cyclic structure, which enhances its stability and selectivity, making it a valuable tool for studying SIRT5 function and developing potential therapeutic agents .
Properties
Molecular Formula |
C22H25ClN8O2S |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
3-[3-[[4-anilino-6-(2-chloroanilino)-1,3,5-triazin-2-yl]amino]propylcarbamothioylamino]propanoic acid |
InChI |
InChI=1S/C22H25ClN8O2S/c23-16-9-4-5-10-17(16)28-21-30-19(29-20(31-21)27-15-7-2-1-3-8-15)24-12-6-13-25-22(34)26-14-11-18(32)33/h1-5,7-10H,6,11-14H2,(H,32,33)(H2,25,26,34)(H3,24,27,28,29,30,31) |
InChI Key |
GYRJFKFZTHWZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCCNC(=S)NCCC(=O)O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


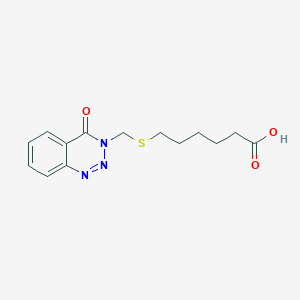
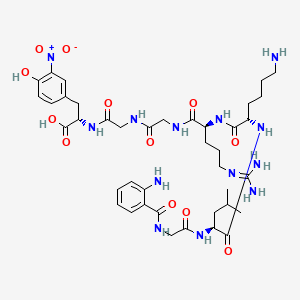
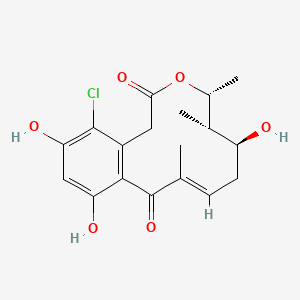
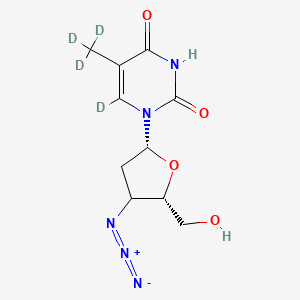
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
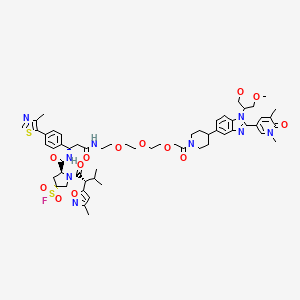
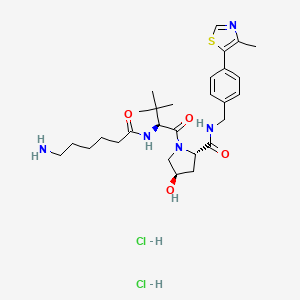

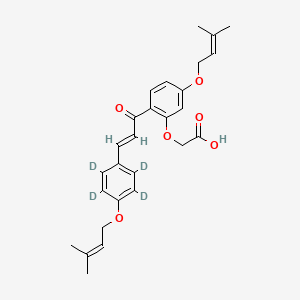
![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
